3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Overview
Description
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This compound is part of a broader class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The hydrogen bond accepting and donating characteristics of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core suggest that it can make specific interactions with different target receptors .
Biochemical Pathways
Given the broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting a range of potential molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities . The compound’s ability to accept and donate hydrogen bonds makes it a precise pharmacophore with a bioactive profile, as it can form specific interactions with different target receptors .
Cellular Effects
Compounds of the triazolothiadiazine class have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents .
Molecular Mechanism
It has been suggested that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with p-tolyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazolothiadiazine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antiviral activities, making it a candidate for developing new antibiotics and antiviral drugs.
Medicine: Shows potential as an anticancer agent due to its ability to inhibit various enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar pharmacological properties.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits unique structural features and pharmacological profiles.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
Uniqueness
3-phenyl-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide stands out due to its specific substitution pattern, which enhances its binding affinity to target enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S.BrH/c1-12-7-9-13(10-8-12)15-11-22-17-19-18-16(21(17)20-15)14-5-3-2-4-6-14;/h2-10H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBRWHTWJGDYEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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